![molecular formula C10H8BrClF3NO B2474046 2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide CAS No. 1934109-24-6](/img/structure/B2474046.png)

2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

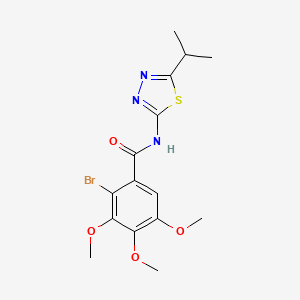

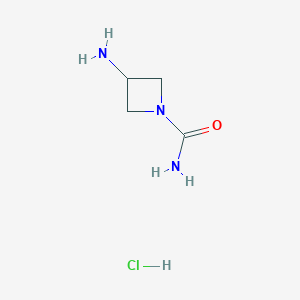

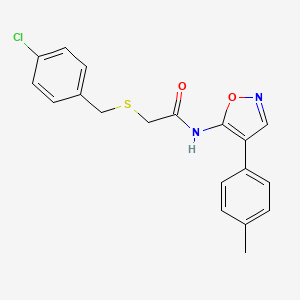

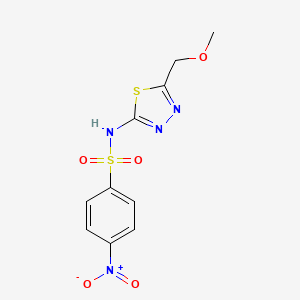

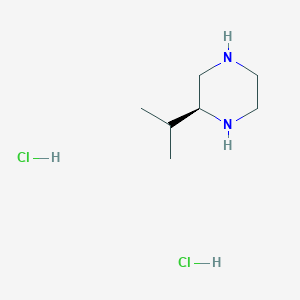

2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position, which are very important for synthesis problems . The direct arylation of N-protected 3-haloindole derivatives with benzenesulfonyl chlorides as coupling partners using 5 mol% of bis (acetonitrile)dichloropalladium (ii) catalyst and lithium carbonate as a base in 1,4-dioxane was investigated .Molecular Structure Analysis

The molecular formula of 2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide is C11H10BrClF3NO . The molecular weight is 282.06 .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems. These include free radical bromination, nucleophilic substitution, and oxidation .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

- A study by Kulai & Mallet-Ladeira (2016) involved the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, analyzing it through NMR, FT-IR spectroscopies, high-resolution mass-spectrometry, and single-crystal X-ray diffraction. This compound was found to be an efficient fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Antimicrobial Properties

- Baranovskyi et al. (2018) synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, testing their antibacterial and antifungal properties. The study found that these compounds exhibited significant antimicrobial activity (Baranovskyi et al., 2018).

DNA Binding and Biological Activities

- Rasool et al. (2021) conducted a study on new chalcones synthesized from substituted aldehydes and fluorinated acetophenone. The study explored their interaction with Salmon sperm DNA, Urease inhibition, antioxidant potential, and other molecular properties using various spectroscopic techniques and DFT studies (Rasool et al., 2021).

Spectrophotometric Analysis

- Rangappa et al. (2000) developed new methods for the spectrophotometric determination of 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide in its pure and pharmaceutical forms. This study contributed to analytical techniques for detecting and analyzing similar compounds (Rangappa et al., 2000).

Crystal Structure and Biological Activity

- Bai et al. (2012) synthesized N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, investigating its crystal structure and antimicrobial properties. This research adds to the understanding of the structural and biological characteristics of related compounds (Bai et al., 2012).

Safety and Hazards

Wirkmechanismus

Mode of Action

The compound contains a bromine atom, which is often involved in electrophilic aromatic substitution reactions . This suggests that the compound could potentially interact with its targets through covalent bonding, leading to changes in the target’s function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For example, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Eigenschaften

IUPAC Name |

2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClF3NO/c1-5(11)9(17)16-8-3-2-6(12)4-7(8)10(13,14)15/h2-5H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBNMRYWIPNLLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone](/img/structure/B2473963.png)

![ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2473975.png)

![N,N,4-trimethyl-2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2473979.png)

![5-Azaspiro[3.4]octan-7-ylmethanol](/img/structure/B2473984.png)

![6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2473985.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2473986.png)